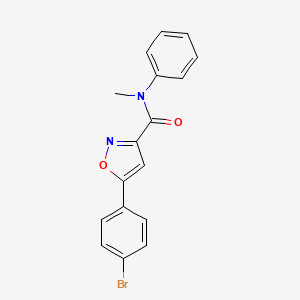![molecular formula C13H16N2O5 B4687692 3-({[(3-ethoxy-3-oxopropyl)amino]carbonyl}amino)benzoic acid](/img/structure/B4687692.png)
3-({[(3-ethoxy-3-oxopropyl)amino]carbonyl}amino)benzoic acid
Descripción general
Descripción
3-({[(3-ethoxy-3-oxopropyl)amino]carbonyl}amino)benzoic acid, commonly referred to as EOBA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. EOBA is a benzene derivative that has been synthesized using various methods, and its mechanism of action and physiological effects have been studied extensively.
Aplicaciones Científicas De Investigación
EOBA has been studied for its potential applications in various fields, including medicinal chemistry, drug design, and material science. EOBA has been shown to have anti-inflammatory and anti-tumor properties, making it a potential candidate for the development of new drugs. EOBA has also been used as a ligand in the synthesis of metal-organic frameworks, which have potential applications in gas storage and separation.
Mecanismo De Acción
EOBA is believed to exert its anti-inflammatory and anti-tumor effects by inhibiting the activity of cyclooxygenase-2 (COX-2) and matrix metalloproteinases (MMPs). COX-2 is an enzyme that is involved in the production of prostaglandins, which play a role in inflammation. MMPs are enzymes that are involved in the breakdown of extracellular matrix proteins, which play a role in tumor growth and metastasis.
Biochemical and Physiological Effects:
EOBA has been shown to inhibit the activity of COX-2 and MMPs in vitro and in vivo. EOBA has also been shown to reduce the production of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α), in vitro. In animal studies, EOBA has been shown to reduce the growth of tumors and the incidence of inflammation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
EOBA has several advantages for lab experiments, including its stability, solubility, and ease of synthesis. However, EOBA has some limitations, including its low bioavailability and potential toxicity at high concentrations.
Direcciones Futuras
There are several future directions for research on EOBA, including the development of new synthetic methods, the optimization of its anti-inflammatory and anti-tumor properties, and the investigation of its potential applications in other fields, such as material science. Additionally, further studies are needed to assess the safety and efficacy of EOBA in vivo and to determine its pharmacokinetic properties.
Propiedades
IUPAC Name |
3-[(3-ethoxy-3-oxopropyl)carbamoylamino]benzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O5/c1-2-20-11(16)6-7-14-13(19)15-10-5-3-4-9(8-10)12(17)18/h3-5,8H,2,6-7H2,1H3,(H,17,18)(H2,14,15,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSPPZFIETUNIAU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCNC(=O)NC1=CC=CC(=C1)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details













Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![propyl 2-chloro-5-({[(2-thienylcarbonyl)amino]carbonothioyl}amino)benzoate](/img/structure/B4687609.png)
![N-[2-(4-chlorophenoxy)ethyl]-2-{2-[(4-methylbenzyl)amino]-2-oxoethoxy}benzamide](/img/structure/B4687622.png)
![N-(4-ethylphenyl)-2-[(1-naphthyloxy)acetyl]hydrazinecarboxamide](/img/structure/B4687640.png)
![2-ethoxy-N-[4-(propionylamino)phenyl]benzamide](/img/structure/B4687644.png)
![N-[2-(tert-butylthio)ethyl]-4-{methyl[(4-methylphenyl)sulfonyl]amino}benzamide](/img/structure/B4687650.png)
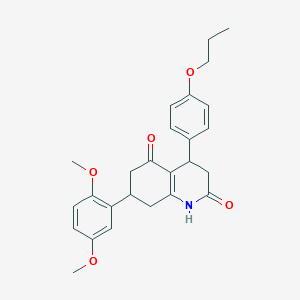
![3-{5-[(4,6-dioxo-1-phenyl-2-thioxotetrahydro-5(2H)-pyrimidinylidene)methyl]-2-furyl}benzoic acid](/img/structure/B4687658.png)
![N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-3,6-dimethylisoxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B4687662.png)
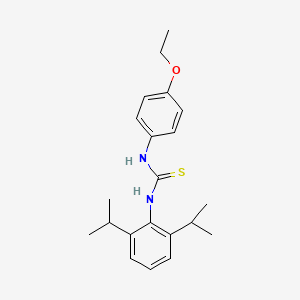
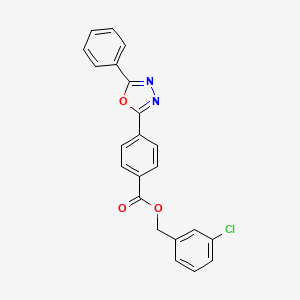
![N~1~-(5-chloro-2-methoxyphenyl)-N~2~-[(4-fluorophenyl)sulfonyl]-N~2~-methylglycinamide](/img/structure/B4687685.png)
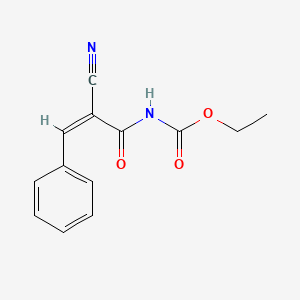
![methyl 4-{[N-(4-iodophenyl)-N-(methylsulfonyl)glycyl]amino}benzoate](/img/structure/B4687716.png)
